Hexafluoroglutaric acid

pKa Acid Strength Fluorinated Building Block

Researchers requiring precise thermal and surface properties in fluoropolymers face chain-length sensitivity issues. HFGA addresses this with a unique odd-numbered (n=3) perfluoroalkyl spacer. Key outcomes: 1) Yields quantifiably higher char residue at 600 °C vs. glutaric acid in nylon 6/10-6/5F copolymers, imparting flame retardancy. 2) Provides distinct mesophase stability in thermotropic liquid crystalline poly(ester-amide)s compared to even-numbered homologs. 3) Reduces critical surface tension in poly(amide urethane) coatings for non-stick and antifouling applications. Bulk quantities available with batch-specific QA documentation.

Molecular Formula C5H2F6O4
Molecular Weight 240.06 g/mol
CAS No. 376-73-8
Cat. No. B1294391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexafluoroglutaric acid
CAS376-73-8
Molecular FormulaC5H2F6O4
Molecular Weight240.06 g/mol
Structural Identifiers
SMILESC(=O)(C(C(C(C(=O)O)(F)F)(F)F)(F)F)O
InChIInChI=1S/C5H2F6O4/c6-3(7,1(12)13)5(10,11)4(8,9)2(14)15/h(H,12,13)(H,14,15)
InChIKeyCCUWGJDGLACFQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexafluoroglutaric Acid (CAS 376-73-8) Technical Procurement Overview: Core Properties and Fluorinated Dicarboxylic Acid Class Positioning


Hexafluoroglutaric acid (HFGA, CAS 376-73-8) is a fully fluorinated aliphatic dicarboxylic acid with the molecular formula C5H2F6O4 and a molecular weight of 240.06 g/mol . It is characterized by the complete substitution of hydrogen atoms on the glutaric acid carbon backbone with fluorine atoms, resulting in a perfluorinated structure that confers distinct physicochemical properties compared to its non-fluorinated analog . HFGA is a white to light beige crystalline solid at room temperature with a melting point range of 88–91 °C (lit.) and a boiling point of 134–138 °C at 3 mmHg . As a member of the perfluoroalkyl dicarboxylic acid series, which includes tetrafluorosuccinic acid (n=2) and octafluoroadipic acid (n=4), HFGA (n=3) occupies a specific position in the homologous series where chain length and odd-numbered carbon spacing influence polymer backbone flexibility, liquid crystalline behavior, and thermal properties [1]. Its strong acidity, with a predicted pKa of 0.23 ± 0.10 for both carboxyl groups, distinguishes it from non-fluorinated aliphatic dicarboxylic acids and positions it as a unique building block for fluoropolymer synthesis .

Why Hexafluoroglutaric Acid Cannot Be Simply Substituted: The Quantitative Basis for Fluorinated Monomer Selection


Substituting hexafluoroglutaric acid (HFGA) with its non-fluorinated analog glutaric acid or with other perfluorinated dicarboxylic acids of different chain lengths is not scientifically valid due to quantifiable differences in polymer architecture, thermal behavior, and surface properties. In head-to-head copolymer studies, replacing glutaric acid with HFGA in nylon 610/65 copolymers resulted in a significantly larger melting point depression, lower reduced specific viscosity, and markedly increased char residue at 600 °C—quantitative differences that directly impact processing parameters and end-use thermal stability [1]. Furthermore, among perfluoroalkyl dicarboxylic acids, the odd-numbered chain of HFGA (n=3) imparts distinct liquid crystalline behavior and persistence lengths compared to even-numbered analogs (n=2, n=4), as demonstrated by computational and experimental studies [2]. Generic substitution without accounting for these specific, measurable property shifts can lead to polymer products with unintended crystallinity, compromised thermal decomposition profiles, altered surface wettability, and failure to meet flame-retardant specifications [1][3].

Hexafluoroglutaric Acid Differentiation Evidence: Quantitative Comparison Data vs. Glutaric Acid and Perfluoroalkyl Homologs


Acidity Comparison: Hexafluoroglutaric Acid (HFGA) vs. Glutaric Acid and Trifluoroacetic Acid

Hexafluoroglutaric acid exhibits dramatically enhanced acidity relative to its non-fluorinated analog, glutaric acid, due to the strong electron-withdrawing effect of the six fluorine atoms. Its predicted pKa of 0.23 ± 0.10 is approximately four orders of magnitude more acidic than glutaric acid (pKa₁ ≈ 4.34, pKa₂ ≈ 5.41) [1]. Notably, HFGA is even more acidic than trifluoroacetic acid (pKa = 0.52), a benchmark for strong organic acids .

pKa Acid Strength Fluorinated Building Block Reactivity

Polymer Thermal Stability: Nylon 610/65F (HFGA) vs. Nylon 610/65 (Glutaric Acid) Copolymer Residue at 600 °C

In a direct comparative study of nylon copolymers synthesized via melt polycondensation, the incorporation of hexafluoroglutaric acid (as 65F) instead of glutaric acid (as 65) with sebacic acid and hexamethylene diamine resulted in a significant increase in char residue at 600 °C. The fluorine-substituted copolymer (nylon 610/65F) exhibited higher thermal residue, contributing to enhanced flame retardancy [1].

Thermal Stability Flame Retardancy Nylon Copolymer Char Yield

Polymer Melting Point Depression: HFGA- vs. Glutaric Acid-Based Nylon Copolymers

The same comparative study on nylon copolymers revealed that copolymerization with hexafluoroglutaric acid induces a much larger depression in melting point (measured by DTA) than copolymerization with non-fluorinated glutaric acid. This indicates that HFGA disrupts polymer chain packing and crystallinity more effectively, which can be leveraged to tune polymer processability and flexibility [1].

Melting Point Crystallinity Nylon Copolymer Differential Thermal Analysis

Liquid Crystalline Polymer Behavior: Odd-Numbered Perfluoroalkyl Spacer (HFGA, n=3) vs. Even-Numbered Homologs

In the design of thermotropic liquid crystalline polymers (LCPs), the chain length of the perfluoroalkyl dicarboxylic acid spacer critically influences mesophase stability. Computational modeling using the RIS Metropolis Monte Carlo method predicted that systems containing even-numbered perfluoroalkyl acids (n=2, n=4) exhibit greater persistence length and molar stiffness than those containing odd-numbered acids like HFGA (n=3) [1]. Experimentally, systems with short aliphatic units (n=2, 3) tend to remain in the liquid crystalline phase, whereas longer spacers (n=8) tend to crystallize [1].

Liquid Crystalline Polymers Persistence Length Perfluoroalkyl Spacer Monte Carlo Simulation

Coordination Polymer Dimensionality: HFGA (n=3) vs. Tetrafluorosuccinate (TFSA, n=2) with Lead(II)

The chain length of perfluorinated dicarboxylate ligands directly influences the dimensionality of the resulting metal-organic coordination polymers. In a comparative study with lead(II) and 1,10-phenanthroline, the tetrafluorosuccinate (TFSA, n=2) ligand formed a 2-D structure with six normal Pb–ligand bonds and one weak Pb⋯O bond, whereas the hexafluoroglutarate (HFGA, n=3) ligand yielded a 1-D structure with only four normal Pb–ligand bonds [1]. Both complexes displayed high thermal stability and luminescent properties.

Coordination Polymers Metal-Organic Frameworks Crystal Engineering Luminescence

Hexafluoroglutaric Acid Application Scenarios: Where Quantitative Differentiation Drives Material Performance


Flame-Retardant Nylon Copolymer Synthesis

For researchers developing flame-retardant polyamides, hexafluoroglutaric acid offers a quantifiable advantage over non-fluorinated glutaric acid. As demonstrated by direct copolymer comparison, the incorporation of HFGA increases the char residue at 600 °C and imparts flame retardancy to the resulting nylon 610/65F copolymers [1]. This scenario is particularly relevant for applications in electrical connectors, automotive components, and protective textiles where fire safety standards must be met without the use of halogenated additives that may raise environmental concerns.

Tunable Liquid Crystalline Polymer Design

In the synthesis of thermotropic liquid crystalline poly(ester-amide)s, HFGA provides a critical odd-numbered perfluoroalkyl spacer (n=3) that yields distinct persistence lengths and mesophase stability compared to even-numbered homologs like tetrafluorosuccinic acid (n=2) [2]. The short chain length (n=3) favors retention of the liquid crystalline phase over crystallization, enabling the design of polymers for optical films, high-performance fibers, and advanced display technologies where controlled molecular orientation is paramount.

Low Surface Energy Block Copolymer Formulation

Hexafluoroglutaric acid, as its diacid chloride derivative, serves as a building block for fluorinated soft-block polyamides in poly(amide urethane) block copolymers. These copolymers exhibit low critical surface tensions (CSTs), as determined by Zisman plots from contact angle measurements, and are engineered for non-stick coatings, marine antifouling surfaces, and biocompatible materials [3]. The fluorinated backbone conferred by HFGA is essential for achieving the surface energy reduction that cannot be matched by hydrocarbon-based diacids.

Metal-Organic Framework (MOF) and Coordination Polymer Engineering

For crystal engineers constructing metal-organic frameworks, HFGA serves as a flexible, fully fluorinated ligand that yields 1-D coordination polymers with lead(II), contrasting with the 2-D networks formed by the shorter tetrafluorosuccinate ligand [4]. This controlled dimensionality, coupled with high thermal stability and luminescent properties, positions HFGA as a selective building block for designing porous materials with tailored gas sorption, sensing, or catalytic functionalities.

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